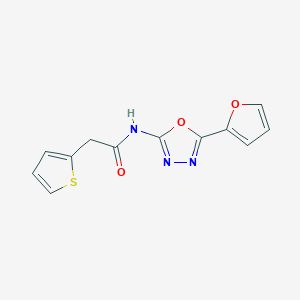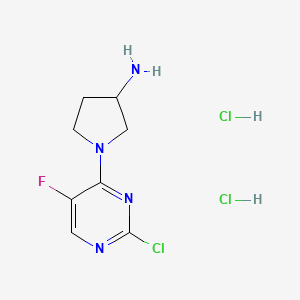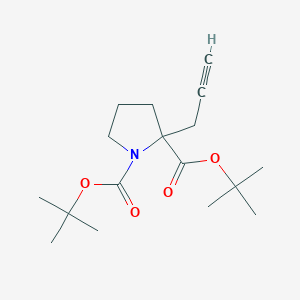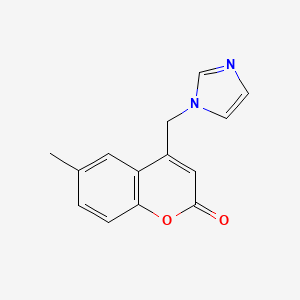![molecular formula C16H18N2O4 B2416217 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide CAS No. 955227-49-3](/img/structure/B2416217.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound featuring a benzodioxole moiety, a pyrrolidinone core, and a cyclopropanecarboxamide group. This compound's structure makes it an interesting subject of study in fields like organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis typically involves the formation of the benzodioxole ring, followed by construction of the pyrrolidinone and final attachment of the cyclopropanecarboxamide group. Common steps might include:
Formation of benzo[d][1,3]dioxole: : Starting from a catechol derivative, the benzodioxole ring can be formed via reaction with formaldehyde under acidic conditions.
Construction of pyrrolidinone: : Using a precursor such as succinimide, the pyrrolidinone ring can be synthesized through nucleophilic substitution reactions.
Attachment of cyclopropanecarboxamide: : The final compound is constructed by reacting the synthesized intermediate with cyclopropanecarboxylic acid chloride under basic conditions to form the amide linkage.
Industrial Production Methods
Scaling up this synthesis for industrial production might involve optimizing each reaction step for yield and purity, employing continuous flow chemistry to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation to form carboxylate derivatives.
Reduction: : Can be reduced to amine derivatives.
Substitution: : Can participate in nucleophilic substitutions, particularly at the amide nitrogen or benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Carboxylate derivatives: from oxidation.
Amine derivatives: from reduction.
Various substituted derivatives depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for potential interaction with biological macromolecules, given its structural complexity.
Medicine: : Explored for potential pharmaceutical applications due to its unique structure which might interact with specific enzymes or receptors.
Industry: : Could be used in the development of materials with specific properties due to its multi-functional groups.
Wirkmechanismus
The compound's effects are likely mediated through its interaction with biological molecules. The benzodioxole moiety might engage in π-π stacking interactions, while the cyclopropanecarboxamide group could form hydrogen bonds or engage in hydrophobic interactions. Specific pathways and targets would depend on the biological context in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The combination of benzodioxole, pyrrolidinone, and cyclopropanecarboxamide moieties is distinctive.
Structural flexibility due to multiple functional groups.
Similar Compounds
Benzo[d][1,3]dioxole derivatives: : Often used in drug design for their potential biological activities.
Pyrrolidinone derivatives: : Known for their presence in numerous pharmaceuticals.
Cyclopropanecarboxamide derivatives: : Studied for their stability and unique chemical properties.
This should give you a detailed understanding of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide from multiple perspectives. Dive deeper into any section to explore further!
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15-5-10(7-17-16(20)11-1-2-11)8-18(15)12-3-4-13-14(6-12)22-9-21-13/h3-4,6,10-11H,1-2,5,7-9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSCOBVMYKDLFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2416134.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)
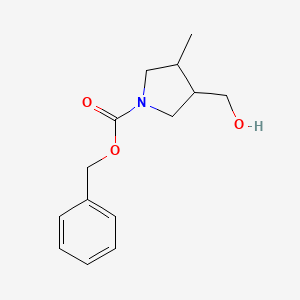
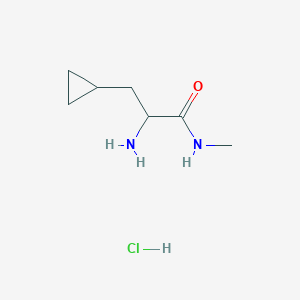
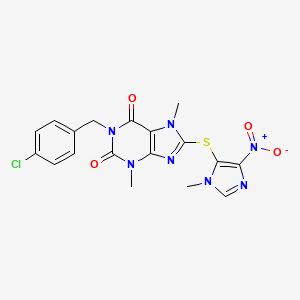


![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)
![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)
